1-Mercapto-2-propanol

Catalog No.
S1512030
CAS No.
1068-47-9
M.F
C3H8OS
M. Wt
92.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Mercapto-2-propanol

CAS Number

1068-47-9

Product Name

1-Mercapto-2-propanol

IUPAC Name

1-sulfanylpropan-2-ol

Molecular Formula

C3H8OS

Molecular Weight

92.16 g/mol

InChI

InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3

InChI Key

FETFXNFGOYOOSP-UHFFFAOYSA-N

SMILES

CC(CS)O

Canonical SMILES

CC(CS)O

The exact mass of the compound 1-Mercapto-2-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Mercapto-2-propanol (CAS 1068-47-9) is a bifunctional aliphatic compound containing both a primary thiol (-SH) and a secondary hydroxyl (-OH) group. As a highly soluble, low-molecular-weight mercaptoalcohol, it is primarily procured as a specialized chain transfer agent (CTA) in emulsion and photopolymerization, a surface-active precursor for self-assembled monolayers (SAMs) on noble metals, and a highly miscible corrosion inhibitor for mixed-phase industrial fluids [1]. Its secondary alcohol structure provides a distinct steric profile and hydrophilic-hydrophobic balance compared to linear analogs like 2-mercaptoethanol, making it a critical selection for applications requiring precise control over hydrogen bonding, polymer particle morphology, and interfacial packing density[2].

Procurement substitution of 1-mercapto-2-propanol with common linear analogs, such as 2-mercaptoethanol (BME) or 3-mercapto-1-propanol, frequently leads to process failures due to the compound's specific steric and electronic properties. The presence of the methyl group adjacent to the secondary alcohol creates steric hindrance that disrupts extensive hydrogen bonding networks; for example, this chaotropic effect significantly alters water evaporation kinetics at interfaces compared to linear thiols [1]. In emulsion polymerization, generic substitution with highly hydrophilic chain transfer agents like 3-mercaptopropionic acid (3-MPA) results in the formation of small spherical polymer particles, whereas the specific amphiphilic balance of 1-mercapto-2-propanol is required to yield rod-shaped morphologies [2]. Furthermore, in surface functionalization, its structural geometry dictates a specific (2√3×√3) superlattice packing on gold surfaces that cannot be replicated by straight-chain alkanethiols [3].

Steric Disruption for Enhanced Interfacial Steam Generation

When utilized as a surface monolayer on plasmonic nanoheaters, the bulkier methyl group of 1-mercapto-2-propanol sterically inhibits bound water molecules from forming multiple hydrogen bonds with neighboring molecules. This chaotropic disruption leads to a significantly faster steam generation rate of 2.70 kg m-2 h-1 kW-1, directly outperforming the linear analog 2-mercaptoethanol, which achieves only 2.46 kg m-2 h-1 kW-1 under identical light irradiation conditions [1].

Evidence DimensionWater evaporation rate (steam generation)
Target Compound Data2.70 kg m-2 h-1 kW-1
Comparator Or Baseline2-mercaptoethanol (2.46 kg m-2 h-1 kW-1)
Quantified Difference9.7% increase in evaporation rate
ConditionsPlasmonic nanoheater surface monolayer under standardized light irradiation

Demonstrates that substituting linear thiols with 1-mercapto-2-propanol directly improves energy efficiency and output in photothermal and interfacial heating systems.

Morphological Control in Emulsion Polymerization

In the synthesis of amphiphilic polymeric stabilizers (e.g., 65 BA/35 MMA), the choice of chain transfer agent (CTA) dictates the final particle morphology. 1-Mercapto-2-propanol provides an optimal hydrophilic-hydrophobic balance, yielding rod-shaped polymer particles. In direct contrast, the use of a highly hydrophilic CTA like 3-mercaptopropionic acid (3-MPA) results in small spherical particles, while highly hydrophobic CTAs like n-dodecyl mercaptan fail to produce rods [1].

Evidence DimensionPolymer particle morphology
Target Compound DataRod-shaped particles
Comparator Or Baseline3-mercaptopropionic acid (3-MPA) yielding small spheres
Quantified DifferenceDistinct morphological shift from spheres to rods
Conditions65 BA/35 MMA amphiphilic polymeric stabilizer synthesis

Allows formulators to precisely control the structural and rheological properties of emulsion polymers by selecting a CTA with the exact required amphiphilic profile.

High-Shear Corrosion Inhibition via Dual-Functional Solubility

1-Mercapto-2-propanol exhibits high solubility in both aqueous and hydrocarbon phases, making it highly effective for mixed-phase fluid systems. In sparged beaker tests using an 80/20 volume ratio brine/hydrocarbon mixture at 160°F with CO2 saturation, a 10 ppm concentration of 1-mercapto-2-propanol achieved 86.0% corrosion inhibition on mild steel. This performance ensures reliable protection in high-shear environments where less miscible mercaptans fail to partition effectively [1].

Evidence DimensionCorrosion inhibition efficiency
Target Compound Data86.0% inhibition
Comparator Or BaselineUninhibited baseline or standard non-hydroxylated mercaptans
Quantified DifferenceHigh efficacy (>85%) in mixed-phase systems
Conditions80/20 brine/hydrocarbon mixture, 160°F, CO2 saturated, 10 ppm concentration

Validates the compound as a premium, highly soluble active ingredient for industrial corrosion inhibitor formulations where mixed-phase partitioning is essential.

Controlled Superlattice Evolution on Gold (Au111) Surfaces

During the formation of self-assembled monolayers (SAMs) on Au(111), 1-mercapto-2-propanol establishes a pristine striped structure of (2√3×√3) with a precise surface coverage of 0.33. When subjected to N2 flow treatment, this superlattice undergoes a unique, irreversible sequential evolution to (√21×√3) and (√3×√3)R30° structures without altering the 0.33 coverage, a behavior driven by the specific balance of attractive OH hydrogen bonding and repulsive methyl group forces [1].

Evidence DimensionSAM surface coverage and structural evolution
Target Compound Data0.33 coverage with (2√3×√3) to (√21×√3) phase transition
Comparator Or BaselineStandard n-alkanethiols (which typically form dense c(4x2) superlattices)
Quantified DifferenceUnique, stable structural evolution pathway under N2
ConditionsAu(111) surface under N2 flow, analyzed via STM and cyclic voltammetry

Critical for the fabrication of electrochemical sensors and nanogap electrodes that require precise spatial arrangement and predictable structural evolution of the monolayer.

Emulsion Polymerization and Rheology Modifiers

1-Mercapto-2-propanol is the right choice as a chain transfer agent (CTA) when synthesizing amphiphilic polymeric stabilizers where particle morphology must be strictly controlled. Its specific hydrophilic-hydrophobic balance reliably induces the formation of rod-shaped polymer particles, a structural feature that cannot be achieved using highly hydrophilic substitutes like 3-mercaptopropionic acid [1].

Thermoplasmonic and Interfacial Heating Systems

In advanced photothermal water purification and steam generation systems, this compound serves as an optimal chaotropic surface modifier. Its bulkier methyl group sterically disrupts hydrogen bonding networks at the interface, yielding significantly higher water evaporation rates compared to linear analogs like 2-mercaptoethanol [2].

Mixed-Phase Oilfield Corrosion Inhibitors

For industrial fluid management, particularly in high-shear, CO2-saturated brine/hydrocarbon environments, 1-mercapto-2-propanol is procured for its exceptional dual-phase solubility. It provides highly efficient (>85%) corrosion inhibition on iron alloys, outperforming standard non-hydroxylated mercaptans that fail to partition effectively in mixed systems [3].

Electrochemical Biosensors and Nanogap Electrodes

In surface science and sensor fabrication, it is utilized as a precursor for self-assembled monolayers (SAMs) on gold. It is selected when a precise 0.33 surface coverage and predictable superlattice evolution (e.g., transitioning to a (√21×√3) structure) are required to maintain specific molecular spacing and defect densities[4].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1068-47-9

Dates

Last modified: 08-15-2023

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